molecular formula C7H9N3O2 B13598499 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B13598499
M. Wt: 167.17 g/mol
InChI Key: GCNMOHGIFIBJBG-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a series of steps, including cyclization and decarboxylation, to yield the desired product . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The pathways involved often include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
  • 1H-pyrazolo[3,4-b]pyridine-2-carboxylic acid

Comparison: 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity . This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h3,5H,1-2H2,(H,11,12)(H2,8,9,10)

InChI Key

GCNMOHGIFIBJBG-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=NN2)C(=O)O

Origin of Product

United States

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